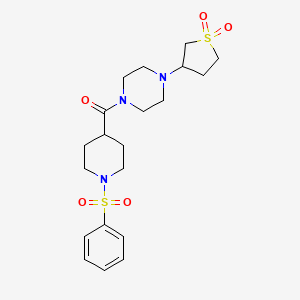
(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone is a complex organic compound that features a combination of piperazine, piperidine, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include piperazine, piperidine, and sulfonyl chloride derivatives. The reaction conditions often involve the use of solvents such as toluene and catalysts to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce sulfides. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications .
Medicine
In medicine, the compound’s potential pharmacological activities are of interest. It may act on specific molecular targets, such as enzymes or receptors, to exert therapeutic effects. Research is ongoing to explore its efficacy and safety in various medical applications .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
(1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: This compound shares the piperazine moiety and exhibits similar biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole: Another compound with a piperazine group, known for its antibacterial and antipsychotic properties.
Uniqueness
What sets (4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
Molecular Formula |
C20H29N3O5S2 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)piperidin-4-yl]-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H29N3O5S2/c24-20(22-13-11-21(12-14-22)18-8-15-29(25,26)16-18)17-6-9-23(10-7-17)30(27,28)19-4-2-1-3-5-19/h1-5,17-18H,6-16H2 |
InChI Key |
UQHXQAXGKLKNOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3CCS(=O)(=O)C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-(furan-2-ylmethylidene)-5,6-bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B11136747.png)
![2-(3,4-Dichloro-1-benzothiophen-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B11136750.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide](/img/structure/B11136756.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11136775.png)
![3-isopropyl-5-{(Z)-1-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11136778.png)
![2-[(Z)-1-(5-methyl-2-furyl)methylidene]-6-[(4-vinylbenzyl)oxy]-1-benzofuran-3-one](/img/structure/B11136783.png)
![N-[2-(dimethylamino)ethyl]-2-{4-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinyl}acetamide](/img/structure/B11136787.png)
![1-[3-(diethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136791.png)
![2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B11136803.png)
![3-(2-chlorophenyl)-6-[(E)-2-(1,3-diphenyl-1H-pyrazol-4-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11136810.png)
![N-1,3-benzodioxol-5-yl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B11136818.png)
![1-(3-Chlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11136830.png)
![(5Z)-5-[2-(prop-2-en-1-yloxy)benzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11136835.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]ethanone](/img/structure/B11136842.png)
